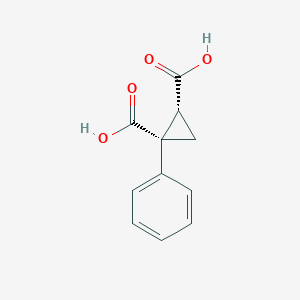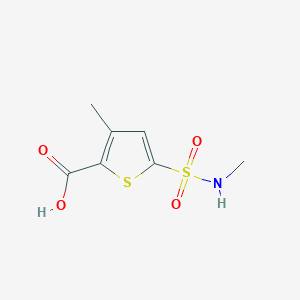
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a phenyl group and two carboxylic acid groups. The stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The separation and purification of the enantiomers can be achieved through techniques such as chiral chromatography or crystallization using chiral resolving agents.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1S,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1R,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
Uniqueness
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomers and diastereomers may exhibit different reactivities and biological activities, making it a valuable compound for stereochemical studies and applications.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m0/s1 |
Clave InChI |
CPBWKVACBJABJR-GZMMTYOYSA-N |
SMILES isomérico |
C1[C@H]([C@@]1(C2=CC=CC=C2)C(=O)O)C(=O)O |
SMILES canónico |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)




![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)







![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
